2-(2-Fluorophenyl)-4'-iodoacetophenone
Overview
Description
2-(2-Fluorophenyl)-4’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones. It features a fluorophenyl group and an iodoacetophenone moiety, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-4’-iodoacetophenone typically involves the iodination of 2-(2-Fluorophenyl)acetophenone. This can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(2-Fluorophenyl)-4’-iodoacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-4’-iodoacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles. Conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include various substituted acetophenones.
Oxidation and Reduction: Products include alcohols and carboxylic acids.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
2-(2-Fluorophenyl)-4’-iodoacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-4’-iodoacetophenone depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the iodine atom, which can be readily substituted by nucleophiles. In biological systems, its mechanism of action would depend on the specific target molecules and pathways it interacts with, which are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroacetophenone: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodoacetophenone: Lacks the fluorophenyl group, affecting its electronic properties and reactivity.
2-(2-Fluorophenyl)acetophenone: Lacks the iodine atom, making it less versatile in coupling reactions.
Uniqueness
2-(2-Fluorophenyl)-4’-iodoacetophenone is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-(4-iodophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO/c15-13-4-2-1-3-11(13)9-14(17)10-5-7-12(16)8-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWGQXQZHXFYCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598406 | |
Record name | 2-(2-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187617-12-5 | |
Record name | 2-(2-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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